![molecular formula C31H26N4O5S B2514504 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide CAS No. 897830-78-3](/img/structure/B2514504.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the choice of reaction and conditions can significantly affect the yield and purity of the final product. The Heck-mediated synthesis described in paper is a method that could potentially be adapted for the synthesis of the target compound. This method involves a Heck coupling reaction, which is a palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. The process described in the paper involves the synthesis of naphtho[2,1-f]isoquinolines, which share a structural motif with the benzo[de]isoquinolinyl part of the target compound. Therefore, a similar strategy could be employed for the synthesis of the target compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly influence their physical, chemical, and biological properties. The crystallographic study reported in paper highlights the importance of conformational differences in determining the properties of molecules. Although the compounds studied are different from the target compound, the principles of conformational analysis apply. The target compound's structure likely features multiple rotatable bonds and aromatic systems, which could lead to various conformations that may affect its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of a compound is dictated by its functional groups and molecular structure. The target compound contains several functional groups, such as sulfonamide and carbonyl groups, which are known to participate in chemical reactions. The antipyrine-like derivatives discussed in paper provide an example of how such functional groups can engage in intermolecular interactions, such as hydrogen bonding and π-interactions. These interactions are crucial in the formation of crystal packing and can also play a role in the compound's reactivity in solution or within a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The X-ray structure characterization and Hirshfeld surface analysis reported in paper for antipyrine derivatives provide insights into the solid-state structure of such compounds. The target compound's physical properties, such as solubility, melting point, and crystal structure, could be inferred from similar analyses. The chemical properties, including acidity, basicity, and reactivity, can be predicted based on the functional groups present in the molecule and their electronic effects.
科学研究应用
Synthesis and Biological Activity
This compound, related to pyrazole and benzenesulfonamide derivatives, is part of a class of molecules that have been synthesized and evaluated for their potential biological activities. For example, the synthesis of pyrazole derivatives incorporating benzenesulfonamide groups has been explored for their antibacterial and antifungal activities. Such compounds show promising results against a range of microorganisms, indicating their potential as antimicrobial agents (Hassan, 2013).
Anticancer and Anti-inflammatory Properties
The structural features of this compound suggest its potential in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. Celecoxib derivatives, which share some structural similarity, have been synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These studies demonstrate the compound's versatility and potential efficacy in various therapeutic areas (Küçükgüzel et al., 2013).
Photoelectric Conversion and Solar Cells
Compounds with structural components similar to "N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide" have been investigated for their photoelectric conversion efficiency in dye-sensitized solar cells. The research into carboxylated cyanine dyes as sensitizers suggests potential applications in improving the photoelectric properties of solar cells, indicating the broad utility of such compounds beyond biomedical applications (Wu et al., 2009).
Antimicrobial and Antioxidant Activities
Pyrazole-based sulfonamide derivatives have been synthesized and characterized for their antimicrobial and antioxidant activities. These compounds, including structures similar to the one , have demonstrated significant activity against bacterial and fungal strains, as well as free radical scavenging activity. This highlights their potential as lead compounds for the development of new antimicrobial and antioxidant agents (Badgujar et al., 2018).
安全和危害
未来方向
属性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O5S/c1-20-28(31(38)35(33(20)2)23-10-4-3-5-11-23)32-41(39,40)24-16-14-21(15-17-24)18-19-34-29(36)25-12-6-8-22-9-7-13-26(27(22)25)30(34)37/h3-17,32H,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGRKEGYHRNIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)
![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)
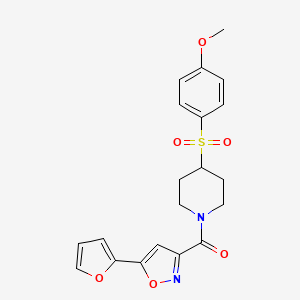
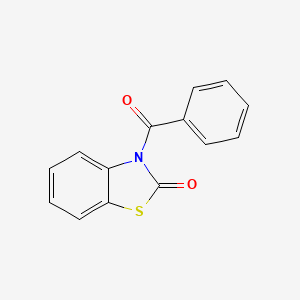
![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)
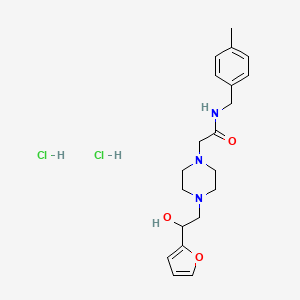
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
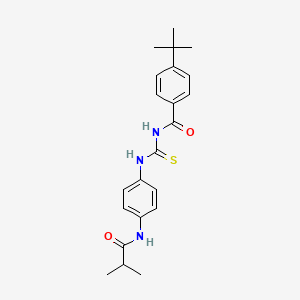
![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)
![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)
![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
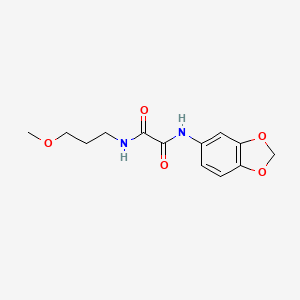
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)